Antimicrobial Potency: Human Lactoferrin Exhibits 4–8× Lower MIC Than Bovine Lactoferrin Across Gram-Positive Bacteria and Candida
In a direct head-to-head comparison against clinical and museum strains, human lactoferrin (hLF) consistently required 4–8 times lower concentrations than bovine lactoferrin (bLF) to achieve full growth inhibition. The smallest effective dose for hLF was against C. albicans (mean MIC = 11.3 ± 1.5 μg/mL), whereas bLF required 43.8 ± 9.5 μg/mL against the same strain—a 3.9-fold difference. For S. aureus, hLF MIC was 38.2 ± 4.6 μg/mL, while the most resistant organism to bLF was E. faecalis at 206.3 ± 51.1 μg/mL . This potency advantage of hLF is attributed to stronger interaction with bacterial surface structures mediated by the human-specific N-terminal cationic domain .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria and Candida albicans |
|---|---|
| Target Compound Data | hLF MIC: C. albicans 11.3 ± 1.5 μg/mL; S. aureus 38.2 ± 4.6 μg/mL; Overall hLF MIC 4–8× lower than bLF |
| Comparator Or Baseline | Bovine lactoferrin (bLF) MIC: C. albicans 43.8 ± 9.5 μg/mL; E. faecalis 206.3 ± 51.1 μg/mL |
| Quantified Difference | hLF MIC is 4–8 fold lower (more potent) than bLF across all tested strains; 3.9-fold difference for C. albicans specifically |
| Conditions | Agar dilution method; 5000 microbial cells/mL inoculum; LF serial dilution from 1000 μg/mL; incubation 18–24 h at 37°C; museum and clinical strains of S. aureus, S. epidermidis, E. faecalis, C. albicans |
Why This Matters
Procurement of human lactoferrin over bovine lactoferrin is the evidence-based choice when the application requires maximum antimicrobial potency per unit mass, enabling lower dosing to achieve equivalent pathogen suppression—critical for therapeutic formulations where excipient load must be minimized.
- [1] Zorina VN, Vorobeva ON, Zorin NA. Antimicrobial Activity of the Human and Bovine Lactoferrin Against Gram-Positive Bacteria and Candida albicans. Journal of Microbiology, Epidemiology and Immunobiology. 2018;(2):54-58. doi:10.36233/0372-9311-2018-2-54-58 View Source
